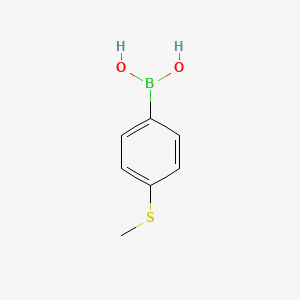

4-(Methylthio)phenylboronic acid

Beschreibung

Significance of Boronic Acids as Synthetic Intermediates

The prominence of arylboronic acids in synthetic chemistry is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoborane and an organohalide, providing a powerful and reliable method for constructing biaryl and substituted aromatic structures. libretexts.org The reaction is renowned for its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts. libretexts.org

Beyond the well-established Suzuki-Miyaura coupling, arylboronic acids have demonstrated their utility in a variety of other chemical transformations. They can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, opening up new avenues for carbon-carbon bond formation. nih.gov This reactivity has been harnessed in reactions such as the arylation of heteroarenes and the addition to olefins. Furthermore, arylboronic acids are employed in addition reactions, sulfoxidation, and copper-catalyzed halogenations, highlighting their broad synthetic utility. sigmaaldrich.com

Electronic and Steric Effects of Substituents on Arylboronic Acid Reactivity

The reactivity of an arylboronic acid is intricately linked to the electronic and steric properties of the substituents on the aromatic ring. These substituents can significantly influence the rate and outcome of chemical reactions.

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can modulate the electron density of the boronic acid moiety and the aromatic ring. In the context of the Suzuki-Miyaura reaction, electron-withdrawing groups on the arylboronic acid can, in some cases, enhance the rate of transmetalation, a key step in the catalytic cycle. nih.gov Conversely, electron-donating groups can also influence reactivity, though the effects can be more complex and dependent on the specific reaction conditions and catalytic system. nih.gov The influence of these electronic effects can be quantitatively assessed using tools like Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.netrsc.org

Steric Effects: The size and spatial arrangement of substituents near the boronic acid group can impose steric hindrance, which can impede the approach of reactants and catalysts. acs.org This is particularly relevant in cross-coupling reactions where the formation of a bulky transition state is often required. While steric hindrance can sometimes be detrimental to reaction efficiency, it can also be exploited to achieve selectivity in certain transformations. researchgate.net For instance, bulky ortho-substituents can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. researchgate.net

The interplay of these electronic and steric factors is a critical consideration in the design and application of arylboronic acids for specific synthetic targets.

Research Focus: 4-(Methylthio)phenylboronic Acid as a Probing Scaffold

Among the vast array of substituted arylboronic acids, this compound has garnered significant interest as a versatile molecular scaffold for probing and modulating biological and chemical systems. Its unique combination of a reactive boronic acid group and a sulfur-containing methylthio substituent at the para position makes it a valuable tool in diverse research areas.

A notable application of this compound is in the field of bacterial communication, specifically as an inhibitor of quorum sensing. nih.gov Quorum sensing is a process by which bacteria coordinate gene expression based on population density, and it plays a crucial role in virulence and biofilm formation. nih.gov The ability of this compound to interfere with this process in bacteria like Vibrio harveyi underscores its potential as a lead structure for the development of novel anti-infective agents. nih.gov By systematically modifying the this compound scaffold, researchers can explore structure-activity relationships and design more potent and selective quorum sensing inhibitors.

The following table provides the key properties of this compound:

| Property | Value |

| CAS Number | 98546-51-1 |

| Molecular Formula | C₇H₉BO₂S |

| Molecular Weight | 168.02 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 210-214 °C |

The utility of this compound extends to its use in creating derivatives for various applications. For instance, the corresponding 4-(methylthio)-phenyl ester has been explored in peptide chemistry. This demonstrates the potential to leverage the core structure of this compound as a foundational element for building more complex molecules with tailored functions.

To illustrate the concept of using a scaffold to probe biological activity, the following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of synthesized compounds targeting quorum sensing in Chromobacterium violaceum. While these are not direct derivatives of this compound, they exemplify how systematic structural modifications can lead to significant differences in biological activity.

| Compound | IC₅₀ (µM) |

| Y-15 | 91.33 ± 3.02 |

| Y-25 | 62.62 ± 3.27 |

| Y-26 | 27.56 ± 1.25 |

| Y-29 | 26.14 ± 2.52 |

| Y-39 | 47.44 ± 1.74 |

Data adapted from a study on quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1, with C. violaceum CV026 used as a biosensor strain. mdpi.com

This type of quantitative data is crucial for establishing structure-activity relationships and for the rational design of more effective molecular probes based on a chosen scaffold like this compound.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUHTLFKBDDICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370058 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-51-1 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98546-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylthio Phenylboronic Acid

Conventional Synthetic Approaches to Arylboronic Acids

Traditional methods for synthesizing arylboronic acids have been the bedrock of organoboron chemistry for decades. These approaches typically involve the formation of an organometallic intermediate that is subsequently trapped with a boron electrophile.

The final step in many arylboronic acid syntheses is the hydrolysis of a boronic ester. nih.gov Boronic esters, such as the commonly used pinacol (B44631) esters, are often more stable and easier to purify than the corresponding boronic acids. researchgate.net They serve as convenient precursors that are readily converted to the final acid. nih.gov The hydrolysis is typically achieved under aqueous acidic or basic conditions. ed.ac.uk However, this step is not without its challenges. The equilibrium between the boronic ester and the free acid is reversible, which can sometimes complicate the isolation of the desired product. researchgate.net Furthermore, under certain conditions, particularly with electron-rich or certain heteroaromatic systems, the desired boronic acid can undergo a competitive side reaction known as protodeboronation, where the carbon-boron bond is cleaved to yield the corresponding arene. ed.ac.uk

The general transformation can be represented as: Ar-B(OR)₂ + 2 H₂O ⇌ Ar-B(OH)₂ + 2 ROH

This conversion is fundamental, as many modern borylation methods, such as the Miyaura borylation, initially yield boronate esters. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a "directing metalation group" (DMG) on the aromatic substrate. The DMG, which typically contains a heteroatom, coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), facilitating the deprotonation of the proximal C-H bond at the ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can be quenched with various electrophiles.

For the synthesis of arylboronic acids, a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, is used as the boron electrophile. Subsequent acidic aqueous workup hydrolyzes the intermediate boronate ester to afford the target ortho-substituted arylboronic acid. acs.orgchemicalbook.com

The general sequence is as follows:

Coordination of organolithium reagent to the DMG.

Regioselective deprotonation at the ortho position to form an aryllithium species. wikipedia.org

Nucleophilic attack of the aryllithium on a trialkyl borate.

Hydrolysis of the resulting boronate ester to the boronic acid.

Groups such as amides, carbamates, and ethers are effective DMGs. organic-chemistry.org The thioether group present in 4-(methylthio)phenylboronic acid can also act as a directing group, although it is considered a weaker DMG compared to others.

Preparation of this compound

The most common and direct synthesis of this compound involves the reaction of an organometallic reagent derived from a 4-halo-thioanisole with a borate ester. wikipedia.org The typical precursor is 4-bromothioanisole, which is converted into a Grignard reagent or an organolithium species. This nucleophilic intermediate is then reacted with a trialkyl borate at low temperatures, followed by acidic hydrolysis to yield the product.

A representative synthetic procedure is detailed in the table below.

| Step | Reagent/Condition | Purpose | Typical Yield |

|---|---|---|---|

| 1 | 4-Bromothioanisole, Magnesium (or n-BuLi) in dry THF/ether | Formation of the Grignard or organolithium reagent. | High conversion |

| 2 | Triisopropyl borate or Trimethyl borate, -78 °C | Reaction with boron electrophile to form boronate ester intermediate. | - |

| 3 | Aqueous HCl or H₂SO₄ | Hydrolysis of the boronate ester to the final boronic acid. | ~80-95% |

This classical approach is highly reliable and provides good yields of the desired product, this compound, which has the chemical formula CH₃SC₆H₄B(OH)₂. sigmaaldrich.com

Advanced Synthetic Strategies for Boronic Acid Analogues

While the Grignard/organolithium method is effective, modern organic synthesis often favors catalytic methods that offer broader functional group tolerance and milder reaction conditions. These advanced strategies are particularly useful for creating diverse libraries of boronic acid analogues.

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the synthesis of boronate esters. wikipedia.org It involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed if the free boronic acid is required. nih.gov This method avoids the preparation of highly reactive and often sensitive Grignard or organolithium reagents, making it compatible with a wider range of functional groups.

Iridium-Catalyzed C-H Borylation: A more recent and atom-economical approach is the direct borylation of aromatic C-H bonds, often catalyzed by iridium complexes. organic-chemistry.org This powerful technique allows for the conversion of an unactivated C-H bond directly to a C-B bond, bypassing the need for a pre-functionalized aryl halide. While regioselectivity can be a challenge, it is often governed by steric factors, providing access to boronic acid isomers that may be difficult to obtain through other means.

The table below provides a comparison of these synthetic strategies.

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Organometallic Route | Aryl Halide | Mg or Alkyllithium, Trialkyl borate | High yields, well-established. wikipedia.org | Low functional group tolerance, requires cryogenic temperatures. |

| Miyaura Borylation | Aryl Halide/Triflate | B₂pin₂, Pd catalyst, Base | Excellent functional group tolerance, milder conditions. wikipedia.org | Requires pre-functionalized substrate, potential for side reactions. |

| C-H Borylation | Arene | B₂pin₂, Ir catalyst | High atom economy, direct functionalization of C-H bonds. organic-chemistry.org | Control of regioselectivity can be challenging. |

These advanced methods represent the forefront of boronic acid synthesis, offering versatile and efficient pathways to compounds like this compound and its structurally diverse analogues. rsc.orgcuny.edu

Cross Coupling Reactions Utilizing 4 Methylthio Phenylboronic Acid

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds, specifically for the synthesis of biaryls, styrenes, and polyolefins. The reaction couples an organoboron reagent (like 4-(Methylthio)phenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. uwindsor.ca Its popularity stems from the mild reaction conditions, high functional group tolerance, commercial availability and stability of the boronic acid reagents, and the ease of separation of byproducts. gre.ac.uk

The fundamental catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate (R¹-Pd-X). uwindsor.caresearchgate.net

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex (R¹-Pd-R²). This step requires the presence of a base. researchgate.net

Reductive Elimination: The coupled product (R¹-R²) is expelled from the palladium complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. uwindsor.caresearchgate.net

Mechanistic Elucidation of Transmetalation in Suzuki-Miyaura Couplings

Transmetalation is the characteristic and often rate-determining step of the Suzuki-Miyaura reaction. researchgate.net It involves the transfer of the organic moiety from the boron atom to the palladium center. The precise mechanism of this step has been the subject of extensive investigation, as it is influenced by several factors, including the catalyst, ligands, base, and solvent system.

The choice of palladium source and, more critically, the supporting ligand, plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. While early iterations of the reaction often used triphenylphosphine-based palladium catalysts, significant advancements have been made through the design of more sophisticated ligands. gre.ac.uk

Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), have been shown to dramatically improve reaction rates and expand the substrate scope. gre.ac.uk The electron-rich nature of these ligands enhances the rate of the oxidative addition step, while their steric bulk promotes the final reductive elimination step. gre.ac.uk This increased reactivity allows for the coupling of less reactive substrates like aryl chlorides and sterically hindered compounds under milder conditions. gre.ac.uk N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and catalytic activity. researchgate.net In some cases, palladium nanoparticles (NPs) generated in situ from palladium(II) complexes with organochalcogen (sulfur or selenium) ligands have been identified as the true catalytic species. nih.govresearchgate.net

The base and solvent are not merely reaction additives but are crucial components that actively participate in and influence the catalytic cycle, particularly the transmetalation step. The base is required to activate the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. nih.gov Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). gre.ac.uknih.gov The choice of base can significantly affect reaction yield and robustness. recercat.cat

Solvent systems in Suzuki-Miyaura reactions are often biphasic, typically involving water and an organic solvent like toluene, tetrahydrofuran (B95107) (THF), or dioxane. nih.govrecercat.cat Water can play a beneficial role, with some reactions performing better in aqueous mixtures than in purely organic solvents. recercat.cat The solvent influences the reaction by modulating the solubility and reactivity of reagents, activating the precatalyst, and stabilizing the active catalyst. recercat.cat For instance, the viscosity of the solvent can be a critical parameter, affecting mass transfer between phases in heterogeneous systems. recercat.cat Studies have shown that mixed solvent systems, such as methanol/water or ethanol/water, can be highly effective, offering a balance of solubility for both the organic substrates and the inorganic base. nih.govbeilstein-journals.org

Two primary mechanistic pathways have been proposed for the transmetalation step, often referred to as the "boronate pathway" and the "oxo-palladium pathway". nih.gov

The Boronate Pathway (Pathway A): This pathway posits that the base (e.g., hydroxide) reacts with the neutral boronic acid [R-B(OH)₂] to form a more nucleophilic anionic boronate species [R-B(OH)₃]⁻. This boronate then reacts with the arylpalladium(II) halide complex [LₙPd(Ar)X] to complete the transmetalation. nih.gov

The Oxo-Palladium Pathway (Pathway B): This alternative pathway suggests that the base first reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex [LₙPd(Ar)OH]. This hydroxo complex then reacts directly with the neutral boronic acid [R-B(OH)₂]. nih.gov

Kinetic and mechanistic studies provide strong evidence that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway (Pathway B) is the dominant route. Researchers have shown that the reaction of an isolated arylpalladium hydroxide complex with a neutral boronic acid is significantly faster than the reaction of an arylpalladium halide complex with a trihydroxyborate. This large difference in reaction rates implies that even if the concentration of the palladium hydroxide complex is low, it represents the major pathway for transmetalation under these common catalytic conditions.

Application of this compound in Suzuki-Miyaura Couplings

This compound is a readily available and effective coupling partner in Suzuki-Miyaura reactions for the synthesis of various biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The thioether group is generally well-tolerated under the mild conditions of the reaction, allowing for the direct synthesis of sulfur-containing biaryls.

The reaction involves coupling this compound with a variety of aryl halides or triflates. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields of the desired biaryl product. recercat.cat The data below illustrates typical conditions for the synthesis of biaryl compounds using arylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Coupling with 2-Aryl-1-bromo-1-nitroethenes and Alkynyl Bromides

This compound has been effectively used in Suzuki-Miyaura cross-coupling reactions with various electrophiles, including complex substrates such as 2-aryl-1-bromo-1-nitroethenes and alkynyl bromides. These reactions offer efficient methods for synthesizing intricate organic molecules.

In one significant study, this compound was coupled with a range of substituted (Z)-2-aryl-1-bromo-1-nitroethenes. The reactions, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base, produced the corresponding (Z)-1-aryl-2-(4-(methylthio)phenyl)-1-nitroethenes. The reaction conditions were fine-tuned to achieve yields from good to excellent, highlighting the versatility of this boronic acid in creating carbon-carbon bonds with vinyl halides. A key aspect of this method is the presence of the nitro group on the ethene substrate and the retention of the (Z)-configuration in the final product.

Additionally, the Sonogashira coupling, a related cross-coupling reaction, has been successfully adapted to couple this compound with alkynyl bromides. organic-chemistry.orgwikipedia.org While the traditional Sonogashira reaction involves a terminal alkyne and an aryl or vinyl halide, modified versions can accommodate boronic acids. organic-chemistry.org These reactions are typically catalyzed by a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The coupling of this compound with alkynyl bromides results in the formation of 1-alkynyl-4-(methylthio)benzene derivatives, which are valuable intermediates in organic synthesis. Recent advancements have also explored copper-free Sonogashira couplings. organic-chemistry.org

Reactivity Studies with Variously Substituted Aryl Halides

The reactivity of this compound in Suzuki-Miyaura coupling reactions has been systematically explored with a variety of substituted aryl halides. researchgate.netresearchgate.net These investigations offer crucial understanding of the electronic and steric factors that influence the efficiency of the coupling process.

Generally, the reactivity of the aryl halide partner follows the order: Ar-I > Ar-Br > Ar-Cl. researchgate.net This trend is due to the decreasing bond dissociation energy of the carbon-halogen bond, which aids the initial oxidative addition step in the catalytic cycle. Consequently, aryl iodides are the most reactive substrates, often needing milder reaction conditions and providing higher yields in shorter times. researchgate.net

The electronic properties of the substituents on the aryl halide also have a significant impact. researchgate.net Electron-withdrawing groups on the aryl halide typically increase the reaction rate by making the aryl halide more prone to oxidative addition to the palladium(0) catalyst. In contrast, electron-donating groups can slow down the reaction. For example, coupling this compound with p-nitrochlorobenzene is generally easier than with p-chloroanisole. researchgate.net

Steric hindrance near the halogen atom on the aryl halide can considerably hinder the coupling reaction. Ortho-substituted aryl halides often show lower reactivity than their para- or meta-isomers because the steric bulk obstructs the approach of the palladium catalyst. nih.gov However, using bulky and electron-rich phosphine ligands on the palladium catalyst can often overcome this steric hindrance and facilitate efficient coupling even with sterically demanding substrates.

Below is a table summarizing the typical reactivity trends in the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide Type | Substituent Effect (on Aryl Halide) | General Reactivity |

| Aryl Iodide | Electron-withdrawing > Electron-donating | High |

| Aryl Bromide | Electron-withdrawing > Electron-donating | Moderate to High |

| Aryl Chloride | Electron-withdrawing > Electron-donating | Low to Moderate |

Other Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Halogenation Methodologies

Besides palladium-catalyzed reactions, this compound is also used in copper-catalyzed halogenation reactions. d-nb.infoucla.educmu.edu These methods offer a direct route for synthesizing 1-halo-4-(methylthio)benzenes, which are important synthetic intermediates.

In a typical process, this compound is treated with a copper(II) halide, such as copper(II) bromide or copper(II) chloride, in the presence of an oxidant. d-nb.info The reaction mechanism is different from the Suzuki-Miyaura coupling and is thought to involve a transmetalation step where the aryl group moves from boron to copper, followed by reductive elimination from a copper(III) intermediate to form the aryl halide.

These copper-catalyzed halogenations are often preferred because they can be performed under milder conditions and may be a more cost-effective alternative to palladium-based methods for synthesizing specific aryl halides. d-nb.info The choice of the copper salt and reaction conditions can be adjusted to achieve selective iodination, bromination, or chlorination.

Oxyarylation of Heck Reaction Intermediates for Heterocycle Synthesis

An innovative use of this compound is in the oxyarylation of Heck reaction intermediates for synthesizing heterocyclic compounds. rsc.orgchim.it This tandem reaction merges a Heck reaction with a subsequent arylation step, enabling the construction of complex molecular structures in one go. chim.it

In this method, an alkene first undergoes a Heck reaction with an aryl or vinyl halide. The resulting organopalladium intermediate, instead of undergoing the usual β-hydride elimination, is intercepted by an oxygen nucleophile and this compound. This leads to the formation of a new carbon-oxygen bond and a new carbon-carbon bond, resulting in oxygen-containing heterocycles functionalized with the 4-(methylthio)phenyl group.

This approach has been successfully used to synthesize various heterocyclic frameworks, such as dihydrofurans and other oxygen-containing ring systems. rsc.org The ability to introduce the 4-(methylthio)phenyl group in a highly controlled and efficient manner makes this a valuable tool in medicinal chemistry and materials science.

The Role of the Methylthio Group in Modulating Reactivity in Cross-Coupling

The methylthio (-SMe) group at the para-position of phenylboronic acid significantly influences its reactivity in cross-coupling reactions. This is due to a mix of its electronic and potential coordinating effects.

However, the sulfur atom of the methylthio group can also coordinate with the metal center of the catalyst. This coordination can greatly impact the reaction's outcome. In some instances, this coordination can be advantageous, stabilizing a catalytically active species or favoring a specific reaction pathway. For example, the coordination of the sulfur atom to the palladium center could affect ligand exchange or the reductive elimination step.

Conversely, strong coordination of the sulfur to the metal center could act as a catalyst poison, inhibiting the reaction by forming a stable, off-cycle complex. The actual effect of the methylthio group is therefore highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent. The delicate balance of these electronic and coordinating effects makes this compound a complex and sometimes challenging substrate in cross-coupling chemistry. Its behavior highlights the importance of considering the multifaceted nature of substituent effects when designing and optimizing catalytic reactions.

Applications of 4 Methylthio Phenylboronic Acid in Complex Molecular Synthesis

A Versatile Building Block in Pharmaceutical and Agrochemical Chemistry

4-(Methylthio)phenylboronic acid serves as a crucial starting material in the synthesis of a wide array of organic molecules, leveraging the power of the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide, a cornerstone of modern synthetic chemistry for creating complex molecular frameworks. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Construction of Complex Organic Molecules for Drug Discovery

The synthesis of novel drug candidates often relies on the assembly of biaryl or aryl-heterocycle structures, which are common motifs in many biologically active compounds. This compound provides a readily available phenylthio-substituted aromatic ring that can be incorporated into larger, more complex structures. For instance, it is a reactant in Suzuki-Miyaura cross-coupling reactions with partners like 2-aryl-1-bromo-1-nitroethenes and alkynyl bromides. sigmaaldrich.comsigmaaldrich.com

A notable application of this compound is in the synthesis of analogues of sorafenib, a multi-kinase inhibitor used in cancer therapy. nih.govrsc.org By employing this compound in coupling reactions, medicinal chemists can introduce the 4-(methylthio)phenyl group into various molecular scaffolds to explore structure-activity relationships and develop new potent and selective kinase inhibitors. nih.govrsc.org This approach allows for the systematic modification of lead compounds to optimize their pharmacological properties.

The compound is also utilized in the oxyarylation of Heck reaction intermediates for the synthesis of tetrahydrofuran (B95107) (THF) derivatives. sigmaaldrich.comsigmaaldrich.com These THF-containing molecules are prevalent in many natural products and pharmaceuticals, highlighting the importance of this compound in accessing these valuable molecular classes.

Synthesis of Potentially Biologically Active Compounds

The unique electronic properties conferred by the methylthio group make this compound an attractive building block for compounds with potential biological activity. Research has shown its utility in the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals. nih.gov

One area of interest is its application in the development of p38 kinase inhibitors. nih.gov These inhibitors are being investigated for the treatment of inflammatory diseases and certain cancers. The 4-(methylthio)phenyl moiety can be a key structural element in the design of these inhibitors, contributing to their binding affinity and selectivity.

The table below summarizes key reactions where this compound is used as a building block for potentially bioactive molecules.

| Reaction Type | Coupling Partner Example | Resulting Molecular Scaffold | Potential Application |

| Suzuki-Miyaura Coupling | 2-aryl-1-bromo-1-nitroethenes | Substituted stilbenes | Drug Discovery |

| Suzuki-Miyaura Coupling | Alkynyl bromides | Aryl-substituted alkynes | Materials Science, Drug Discovery |

| Oxyarylation of Heck Intermediates | Alkenes | Tetrahydrofuran derivatives | Natural Product Synthesis, Pharmaceuticals |

| Addition Reactions | Naphthyridine N-oxides | Substituted naphthyridines | Heterocyclic Chemistry, Pharmaceuticals |

Catalysis of [4+3] Cycloaddition Reactions

While arylboronic acids, in general, have been shown to catalyze [4+3] cycloaddition reactions, specific evidence for the use of this compound as a catalyst in this type of transformation is not extensively documented in the reviewed scientific literature. For example, 3,5-Bis-(trifluoromethyl) phenylboronic acid has been reported as an effective catalyst for such reactions. This suggests that while the boronic acid functional group can facilitate these cycloadditions, the specific electronic and steric properties of the substituents on the phenyl ring play a crucial role in the catalytic activity. Further research would be necessary to determine if this compound possesses the requisite properties to act as an efficient catalyst for [4+3] cycloadditions.

Stereoselective and Regioselective Synthesis with this compound

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex, biologically active molecules. While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, achieving high levels of selectivity can be challenging.

The use of specific boronic acids can influence the outcome of these reactions. However, based on the available literature, there are no prominent, well-documented examples where this compound is specifically employed to impart high levels of stereoselectivity or regioselectivity in a general and predictable manner.

Regioselective cross-coupling reactions have been achieved with dihaloheterocycles, where the choice of catalyst and reaction conditions, rather than the specific boronic acid, often dictates the position of coupling. nih.govnih.govsemanticscholar.org Similarly, stereoselective Suzuki-Miyaura couplings are often achieved through the use of chiral ligands on the palladium catalyst or by employing chiral substrates. nih.gov The electronic nature of the methylthio group in this compound can influence reaction rates and yields, but its role in directly controlling the stereochemical or regiochemical outcome of a reaction is not a widely reported application.

Catalytic Roles and Materials Science Applications of 4 Methylthio Phenylboronic Acid

Development of Novel Catalytic Systems Based on Arylboronic Acids

Arylboronic acids are renowned for their versatility as catalysts and reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. 4-(Methylthio)phenylboronic acid is a key participant in these transformations, most notably in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.comcymitquimica.comsigmaaldrich.com

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis for creating biaryl compounds, styrenes, and substituted alkenes. libretexts.org The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org this compound serves as the organoboron reagent in these reactions, coupling with various aryl or vinyl halides. sigmaaldrich.comsigmaaldrich.com For example, it is used in reactions with 2-aryl-1-bromo-1-nitroethenes and alkynyl bromides to synthesize more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com

Beyond the well-established Suzuki coupling, the broader class of arylboronic acids has been explored as catalysts in their own right. They have been shown to be effective metal-free catalysts for processes such as amidation reactions between carboxylic acids and amines and for dehydrative C-alkylation and allylation reactions using alcohols as electrophiles. rsc.orgnih.govresearchgate.net These catalytic systems are attractive due to the wide availability, low toxicity, and stability of arylboronic acids. nih.govresearchgate.net The presence of the electron-donating methylthio group in this compound can influence the electronic properties and reactivity of the boron center, potentially modulating catalytic activity in these systems.

| Reaction Type | Role of this compound | Catalyst System | Ref. |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium complexes | sigmaaldrich.comsigmaaldrich.comlibretexts.org |

| Addition Reactions | Reactant | Transition metal catalysts | sigmaaldrich.comsigmaaldrich.com |

| Oxyarylation | Reactant | Palladium catalysts | sigmaaldrich.comsigmaaldrich.com |

| Amidation (as a class) | Potential Catalyst | Metal-free | rsc.org |

| C-Alkylation (as a class) | Potential Catalyst | Metal-free | nih.govresearchgate.net |

Precursor for Advanced Materials with Tailored Electronic Properties

The unique electronic characteristics of organoboron compounds make them prime candidates for the development of advanced materials with tailored optoelectronic properties. mdpi.com this compound serves as a valuable precursor in this domain, primarily due to the combined influence of the electron-deficient boronic acid group and the sulfur-containing methylthio group.

The incorporation of boron into aromatic systems can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), creating materials with strong electron-accepting capabilities. nih.gov The methylthio group, on the other hand, acts as a mild electron-donating group, influencing the Highest Occupied Molecular Orbital (HOMO). This combination allows for fine-tuning of the HOMO-LUMO energy gap, which is a critical parameter for determining a material's electronic and photophysical properties, such as its absorption and emission wavelengths.

This tunability is exploited in the design of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By strategically incorporating this compound or its derivatives into larger conjugated systems, chemists can engineer the electronic structure to achieve desired performance metrics. The sulfur atom in the methylthio group can also engage in specific non-covalent interactions, further influencing the molecular packing and charge transport properties in the solid state.

Synthesis of Functionalized Polymers and Oligomers

Boronic acid-containing polymers have attracted considerable interest due to their responsive nature and diverse applications. rsc.orgrsc.org this compound can be used to synthesize such functionalized polymers through the polymerization of monomers containing this moiety.

A direct approach involves creating a polymerizable monomer from this compound or a closely related precursor. For instance, a monomer like N-4-(methylthio)phenyl-exo-norbornene-5,6-dicarboximide can be synthesized from 4-(methylthio)aniline. mdpi.com This monomer can then undergo Ring-Opening Metathesis Polymerization (ROMP) to produce a well-defined, functionalized polymer. mdpi.com The resulting polymer, poly(N-4-(methylthio)phenyl-exo-norbornene-5,6-dicarboximide), carries the methylthio-phenyl group as a pendant functionality. mdpi.com

| Polymerization Strategy | Monomer Example | Polymer Example | Key Feature | Ref. |

| Ring-Opening Metathesis Polymerization (ROMP) | N-4-(methylthio)phenyl-exo-norbornene-5,6-dicarboximide | Poly(N-4-(methylthio)phenyl-exo-norbornene-5,6-dicarboximide) | Introduction of thioether functionality into the polymer side chain. | mdpi.com |

| Radical Polymerization (General) | Acrylamide or styrenic derivatives of phenylboronic acid | Polyacrylamides, Polystyrenes | Versatile method for creating boronic acid-decorated copolymers. | rsc.orgrsc.org |

| Post-Polymerization Modification | Precursor polymer with reactive groups | Boronic acid-functionalized polymer | Bypasses potential interference of the boronic acid group during polymerization. | rsc.org |

Applications in Thermally Activated Delayed Fluorescence (TADF) Materials

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, enabling internal quantum efficiencies of up to 100% with purely organic materials. rsc.orgnih.govnih.gov Organoboron compounds have emerged as a crucial class of materials for TADF applications. nih.govrsc.orgmdpi.com

The design of efficient TADF emitters relies on minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). mdpi.com This is typically achieved by designing molecules with a significant spatial separation between the HOMO and LUMO, often in a donor-acceptor (D-A) architecture. mdpi.comresearchgate.net Triarylboron compounds are excellent acceptors due to the empty p-orbital on the boron atom. nih.gov

This compound can serve as a key building block for constructing such D-A type TADF emitters. The phenylboronic acid moiety can be converted into a triarylborane acceptor core. The methylthio-substituted phenyl ring can act as part of the donor or acceptor unit, or as a bridging group. The presence of the sulfur atom can enhance spin-orbit coupling, which is a critical factor for facilitating the reverse intersystem crossing (rISC) from the T₁ to the S₁ state, a key process in TADF. rsc.org By combining this compound-derived structures with suitable donor units, it is possible to create novel TADF emitters with small ΔEST values, high photoluminescence quantum yields, and tailored emission colors. nih.gov

| TADF Emitter Design Principle | Role of Organoboron Unit | Potential Contribution of this compound | Ref. |

| Donor-Acceptor (D-A) Structure | Forms the electron-accepting core (triarylborane). | Serves as a precursor to the acceptor unit; the methylthio group can tune donor properties and enhance spin-orbit coupling. | nih.govmdpi.com |

| Multiple Resonance (MR) | Creates a rigid, planar framework with alternating HOMO-LUMO separation. | Can be incorporated into the rigid π-conjugated framework to modulate electronic properties. | rsc.orgrsc.org |

Medicinal Chemistry and Biological Research of 4 Methylthio Phenylboronic Acid and Its Derivatives

Enzyme Inhibition Studies of Boronic Acid Analogues

The boronic acid moiety is a key pharmacophore that acts as a transition-state analogue inhibitor for various enzyme classes. nih.gov Its ability to form a stable, tetrahedral complex with the hydroxyl group of serine or threonine residues in the active sites of enzymes makes it a potent inhibitor. nih.govmdpi.com

Boronic acid derivatives have been extensively studied as inhibitors of serine proteases. mdpi.comresearchgate.net These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Arylboronic acids are recognized as strong competitive inhibitors of serine proteases like chymotrypsin (B1334515) and subtilisin. nih.gov The inhibition mechanism involves the electron-deficient boron atom being attacked by a nucleophilic histidine residue in the enzyme's active site, forming a covalent bond that mimics the tetrahedral transition state of peptide bond hydrolysis. nih.govnih.gov

Peptidyl boronic acids have been engineered to achieve high potency and selectivity. For instance, in the development of inhibitors for prostate-specific antigen (PSA), a serine protease, a peptidyl boronic acid derivative, Z-SSKL(boro)L, was found to be a highly potent inhibitor with an inhibition constant (Kᵢ) in the low nanomolar range. nih.gov This highlights the effectiveness of combining the reactive boronic acid warhead with a peptide sequence that targets the specific enzyme. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Arylboronic Acids | Chymotrypsin, Subtilisin | Strong competitive inhibition noted | nih.gov |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | ~65 nM | nih.gov |

Kinases, enzymes that catalyze the phosphorylation of proteins, are critical components of cellular signaling pathways and represent major targets in drug discovery, particularly in oncology. ed.ac.uk The development of kinase inhibitors based on boronic acid scaffolds is an active area of research. nih.govrsc.org

Research into motor-neuron-protecting agents identified several kinase inhibitors, including compounds with a boronic acid moiety. nih.gov Structure-based design led to the development of analogues of a lead compound, URMC-099, with improved inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K). nih.gov Similarly, researchers developing inhibitors for the Hippo pathway kinases STK3 and STK4 used a library of analogues, some synthesized via coupling with phenylboronic acid, to identify potent inhibitors. nih.gov The binding of these compounds to the ATP-binding site of the kinase can effectively block its catalytic activity. nih.gov

| Compound Class | Target Kinase | Key Finding | Reference |

|---|---|---|---|

| URMC-099 Analogues | MAP4K4 (HGK) | Identified as shared targets of neuroprotective compounds. | nih.gov |

| Pyrrolopyrimidine Derivatives | STK3, STK4 | Potent inhibition with selectivity for STK4 over STK3 observed. | nih.gov |

Therapeutic Potential and Biological Activity Modulation

The ability of 4-(Methylthio)phenylboronic acid and its derivatives to inhibit key enzymes translates into significant potential for therapeutic applications, including antitumor and antifungal activities.

Arylboronic acids and their derivatives have demonstrated promising anticancer properties. nih.govresearchgate.netthno.org The mechanism often involves the inhibition of the proteasome, a multi-protein complex responsible for degrading intracellular proteins. The boronic acid-containing drug bortezomib, for example, targets the proteasome, leading to the disruption of protein degradation, cell cycle arrest, and apoptosis in cancer cells. mdpi.comthno.org

Phenylboronic acid (PBA) has been shown to be more potent than boric acid in targeting the proliferative and metastatic properties of cancer cells, selectively inhibiting the migration and viability of human prostate and breast cancer cells. nih.gov In vivo studies showed that PBA could slow the growth of mouse mammary adenocarcinoma 4T1 and squamous cell carcinoma SCCVII tumors. nih.gov Furthermore, arylboronic acid derivatives of indoquinolines have been synthesized and shown to inhibit the proliferation of human breast cancer (MDA-231) cells. nih.gov

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Phenylboronic Acid (PBA) | SCCVII (Mouse Squamous Carcinoma) | LC₅₀ | 4.5 µg/ml | nih.gov |

| Phenylboronic Acid (PBA) | 4T1 (Mouse Mammary Adenocarcinoma) | LC₅₀ | 7.5 µg/ml | nih.gov |

| Indoquinoline-Arylboronic Acid Derivative (Compound 17) | MDA-231 (Human Breast Cancer) | % Inhibition | 76.74% at 5 µM | nih.gov |

Boron-containing compounds, including phenylboronic acid derivatives, possess significant antifungal activity. nih.govbenthamdirect.commdpi.comresearchgate.net They have been investigated as potential new fungicides for both agricultural and medicinal applications. nih.govmdpi.com Phenylboronic acid (PBA) has demonstrated a potent inhibitory effect against the plant pathogen Alternaria alternata, with concentrations as low as 0.05% completely inhibiting mycelial growth in vitro. nih.gov This effect was significantly greater than that of boric acid. nih.gov

Screening of phenylboronic acid derivative libraries has identified compounds with broad-spectrum antifungal activity against various plant pathogens, with some showing higher efficacy than commercial fungicides. nih.gov The proposed mechanism of action for boron-containing antifungals often involves the inhibition of protein synthesis. benthamdirect.com Specifically, they may interfere with essential metabolic pathways necessary for fungal growth and reproduction. benthamdirect.comresearchgate.net

| Compound | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Phenylboronic Acid (PBA) | Alternaria alternata | Inhibitory Concentration | 0.05% (complete inhibition) | nih.gov |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid (Compound A49) | Botrytis cinerea | EC₅₀ | 0.39 µg/mL | nih.gov |

| Various Phenylboronic Acid Derivatives (A24, A25, A30, etc.) | Six Plant Pathogens | EC₅₀ | < 10 µg/mL | nih.gov |

The biological effects of this compound and its analogues are a direct consequence of their ability to modulate specific cellular pathways.

Proteasome and NF-κB Pathway: As proteasome inhibitors, boronic acid derivatives prevent the degradation of IκB, the inhibitory protein of NF-κB. This leads to the disruption of the NF-κB signaling pathway, which is crucial for cell proliferation and survival, ultimately promoting apoptosis in cancer cells. mdpi.com

Kinase Signaling Cascades: Inhibition of kinases like MAP4K can directly impact downstream signaling cascades such as the JNK pathway, which is involved in cellular responses to stress, apoptosis, and inflammation. nih.gov Similarly, targeting Hippo pathway kinases (STK3/4) can affect the YAP/TAZ-TEAD-responsive promoter, influencing cell proliferation and organ size control. nih.gov

Metabolic and Biosynthetic Pathways: The antifungal action of boronic acids is linked to the disruption of fundamental metabolic processes. Studies suggest they can inhibit protein synthesis by interfering with NAD and tryptophan synthesis, which are essential for cellular function and growth in fungi. benthamdirect.com

Hypoxia and Glycolytic Pathways: While not a boronic acid, the related sulfur-containing compound 4-(methylthio)butyl isothiocyanate has been shown to modulate cancer cell metabolism by inhibiting the upregulation of glycolytic enzymes and downregulating the HIF-1α hypoxia pathway. nih.gov It also affects the Akt/mTOR signaling pathway and reduces the levels of specific amino acids necessary for rapidly growing cancer cells. nih.gov This suggests that targeting metabolic pathways is a viable strategy for sulfur-containing phenyl derivatives.

Design of Boron-Containing Drugs with Enhanced Pharmacological Profiles

The incorporation of boron, particularly in the form of boronic acids, into drug candidates has become a significant strategy in modern medicinal chemistry. researchgate.netmdpi.com The unique electronic properties of the boron atom, including its vacant p-orbital, allow it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine in enzyme active sites. nih.gov This capability has been famously exploited in drugs like bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.comnih.gov The design of boron-containing drugs focuses on modulating their reactivity, selectivity, and pharmacokinetic properties to create enhanced pharmacological profiles. researchgate.net

Table 1: Influence of Phenyl Ring Substituents on Boronic Acid Drug Properties

| Substituent Group | General Effect on Properties | Potential Pharmacological Impact |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increases Lewis acidity of boron. | Enhances covalent bond formation with target nucleophiles. May increase reactivity. |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases Lewis acidity of boron. | Modulates binding affinity; can improve selectivity. |

| Methylthio (-SCH₃) | Moderately electron-donating; increases lipophilicity. | Can improve membrane permeability and alter metabolic pathways. May participate in specific hydrophobic interactions within a binding pocket. |

| Halogens (e.g., -F, -Cl) | Inductive electron withdrawal; can form halogen bonds. | Alters acidity and can introduce new, specific interactions with protein targets. |

| Bulky Groups | Introduces steric hindrance. | Can enhance selectivity by preventing binding to off-target proteins with smaller active sites. |

Molecular Recognition and Sensing Applications

A hallmark chemical property of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities. nih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. nih.gov This binding is highly dependent on pH. In aqueous solution, the boronic acid (a trigonal planar, sp²-hybridized species) exists in equilibrium with its tetrahedral, sp³-hybridized boronate form. The tetrahedral form is a stronger Lewis acid and binds more readily to diols. As the pH of the solution increases towards the pKa of the boronic acid (typically around 9), the concentration of the more reactive boronate form rises, thus strengthening the binding interaction with cis-diols. nih.gov This pH-switchable binding behavior is a key feature that is widely exploited in the design of stimuli-responsive systems. nih.gov

The specific and reversible nature of the boronic acid-cis-diol interaction provides a powerful mechanism for the development of sensors for biologically important molecules, many of which contain this motif, including carbohydrates, glycoproteins, and certain nucleic acids. nih.govmdpi.com this compound and its derivatives can be integrated into various sensor platforms.

For instance, fluorescent sensors can be designed where a phenylboronic acid derivative is linked to a fluorophore. rsc.org In one common approach, the initial fluorescence is quenched. When the boronic acid binds to a target cis-diol, a conformational change can occur that disrupts the quenching, leading to a "turn-on" fluorescent signal that is proportional to the analyte concentration. nih.gov

Electrochemical biosensors represent another major application. mdpi.com Boronic acid derivatives can be immobilized on electrode surfaces. The binding of a target biomolecule alters the electrochemical properties at the electrode-solution interface, causing a measurable change in current or potential. A highly sensitive method involves using Surface Plasmon Resonance (SPR) spectroscopy, where Au nanoparticles functionalized with boronic acids are used to detect cis-diol containing analytes, such as certain antibiotics, with very low detection limits. nih.gov The binding event on the gold surface changes the refractive index, which is detected by the SPR instrument. nih.gov

Table 2: Boronic Acid-Based Sensors for Biomolecule Detection

| Sensor Type | Principle of Operation | Target Biomolecules | Example Application |

|---|---|---|---|

| Fluorescent | Change in fluorescence intensity or wavelength upon diol binding. nih.gov | Monosaccharides, Nucleosides, Glycoproteins. rsc.org | Discrimination of different types of sugars in a sample. rsc.org |

| Electrochemical | Binding event at an electrode surface alters current, impedance, or potential. mdpi.com | Glycoproteins, Lipopolysaccharides, DNA. mdpi.com | Aptamer-based sensing of bacterial endotoxins. mdpi.com |

| Surface Plasmon Resonance (SPR) | Binding to a functionalized gold surface changes the local refractive index. nih.gov | Antibiotics (with diol groups), Glycans. | Ultrasensitive detection of antibiotics like neomycin or kanamycin (B1662678) in milk samples. nih.gov |

| Affinity Capillary Electrophoresis (ACE) | Binding interaction alters the electrophoretic mobility of the analyte. nih.gov | Monosaccharides and other small diol-containing molecules. | Quantitative study of binding strength between various boronic acids and sugars. nih.gov |

Computational and Experimental Interaction Studies with Biological Targets

To quantitatively understand the interaction between a potential drug like a this compound derivative and its biological target, sophisticated biophysical techniques are employed.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying real-time biomolecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a gold sensor chip. A solution containing the boronic acid derivative is then flowed over the surface. Binding of the derivative to the protein causes a change in the refractive index at the surface, which is detected as a response signal. By analyzing the signal change over time during association and dissociation phases, one can determine the kinetic rate constants (kₐ and kₑ) and, subsequently, the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is another indispensable tool that provides a complete thermodynamic profile of a binding interaction in a single experiment. harvard.edunih.gov ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing its binding partner. nih.gov The resulting data can be analyzed to determine not only the binding affinity (Kₐ, the inverse of Kₑ) but also the enthalpy (ΔH) and entropy (ΔS) of the binding event, as well as the stoichiometry (n) of the interaction. harvard.edu This detailed thermodynamic information is invaluable for understanding the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effect) and for guiding lead optimization in drug design. nih.gov

Table 3: Representative Biophysical Data from Interaction Studies

| Technique | Parameter Measured | Typical Value Range | Information Gained |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (on-rate) | 10³ - 10⁷ M⁻¹s⁻¹ | Speed of ligand-target association. |

| kₑ (off-rate) | 10⁻¹ - 10⁻⁵ s⁻¹ | Stability of the ligand-target complex. | |

| Kₑ (dissociation constant) | mM - pM | Binding affinity (lower Kₑ = higher affinity). | |

| Isothermal Titration Calorimetry (ITC) | n (stoichiometry) | 0.5, 1, 2... | Ratio of ligand to target in the complex. |

| Kₐ (association constant) | 10³ - 10⁹ M⁻¹ | Binding affinity (higher Kₐ = higher affinity). nih.gov | |

| ΔH (enthalpy change) | kcal/mol | Heat released/absorbed; indicates H-bonding/van der Waals forces. harvard.edu | |

| ΔS (entropy change) | cal/mol·K | Change in disorder; indicates role of hydrophobic interactions/conformational changes. harvard.edu |

Computational methods, particularly molecular docking and molecular dynamics simulations, are essential tools in modern drug discovery for predicting and analyzing how a ligand like this compound interacts with a protein target at an atomic level. nih.govajpp.in

Molecular Docking predicts the preferred orientation of a ligand within the binding site of a protein. ajpp.in The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their estimated binding affinity. biointerfaceresearch.com Successful docking studies can reveal crucial structural information, such as:

The specific amino acid residues involved in the interaction.

The formation of key hydrogen bonds between the ligand and the protein.

The role of hydrophobic interactions, for instance, between the phenyl ring or the methylthio group of the ligand and nonpolar residues in the binding pocket.

The potential for the boronic acid moiety to form a covalent bond with a catalytic residue like serine or threonine.

Table 4: Common Protein Targets and Key Interactions for Boronic Acid Inhibitors

| Protein Target Class | Example | Key Interactions Revealed by Docking |

|---|---|---|

| Serine Proteases | Thrombin, Chymotrypsin, Beta-lactamases | Covalent bond between boron and catalytic serine hydroxyl; hydrogen bonds with the oxyanion hole; hydrophobic interactions with specificity pockets. |

| Proteasomes | 20S Proteasome (Chymotrypsin-like site) | Covalent bond between boron and catalytic threonine hydroxyl; extensive hydrogen bonding and hydrophobic contacts along the peptide-like backbone of the inhibitor. |

| Kinases | Various Protein Kinases | Hydrogen bonds with the hinge region; interactions with the DFG motif; hydrophobic interactions in the ATP-binding pocket. |

| Deacetylases | Histone Deacetylases (HDACs) | Coordination of the boronic acid with the active site zinc ion; hydrogen bonds with surrounding residues. |

Theoretical Models for Stabilizing Biomolecules through Boronic Acid Interactions

The primary interaction involves the reversible formation of a covalent boronate ester bond between the boronic acid group and cis-diol functionalities present on many biomolecules, such as saccharides found in glycoproteins. This interaction is highly dependent on pH. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral boronate form is generally more favorable for forming stable esters with diols. The equilibrium and, consequently, the binding affinity are influenced by the acidity (pKa) of the boronic acid.

Computational studies, such as those employing Density Functional Theory (DFT), are used to explore the molecular properties and electronic structure of phenylboronic acid derivatives. nih.govnih.govsigmaaldrich.com These methods help in understanding how substituents on the phenyl ring modulate the Lewis acidity of the boron center. The methylthio (-SMe) group in this compound is considered a weakly electron-donating group through resonance, which can influence the pKa of the boronic acid and its reactivity towards diols. researchgate.net This substituent effect can be quantitatively analyzed using Hammett constants to predict and tune the reactivity of the boronic acid. researchgate.net

Molecular docking is another powerful computational tool used to model the interaction between a small molecule, like this compound, and a biomolecular target, such as a protein. chemrxiv.org These models predict the preferred binding orientation and estimate the strength of the interaction, typically as a binding energy score. The stability of the resulting complex is determined by the sum of all interactions, including the crucial covalent boronate ester linkage, as well as non-covalent forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. chemrxiv.org

A theoretical study investigating the interaction of various boronic acid derivatives with insulin (B600854) provides a concrete example of these models in action. chemrxiv.org In this study, molecular docking simulations were used to predict the binding energy and identify the key interactions between the boronic acids and the amino acid residues of insulin. This compound was among the compounds studied, and its interaction energy was calculated, providing a quantitative measure of its potential to stabilize the protein. chemrxiv.org The binding energy is determined by non-covalent interactions, including hydrogen bonding and van der Waals forces. chemrxiv.org

The stabilizing effect arises from these specific, directed interactions that can lock the biomolecule into a more stable conformation. For instance, the boronic acid moiety can form covalent bonds with diol-containing residues, while the phenyl ring and its methylthio substituent can engage in hydrophobic and other non-covalent interactions with the protein's surface, further anchoring the small molecule and stabilizing the biomolecule's structure.

Table 1: Molecular Docking Data of Selected Phenylboronic Acid Derivatives with Insulin

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -57.14 |

| 4-Fluoro-3-methylphenylboronic acid | -57.09 |

| 3-Pyridylboronic Acid | -57.09 |

| 4-Ethylphenylboronic acid | -56.95 |

Data sourced from a theoretical modeling study on boronic acid-insulin interactions. chemrxiv.org

This interactive table presents the calculated binding energies from a molecular docking study, highlighting the stabilizing potential of various boronic acid derivatives with the insulin protein.

Analytical and Characterization Methodologies in Research on Arylboronic Acids

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the chemical structure of molecules. In the realm of arylboronic acid chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 4-(Methylthio)phenylboronic acid, ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons and the methyl protons of the thioether group. For instance, in a related compound, 4-(methylsulfonyl)phenylboronic acid, the aromatic protons appear in the range of 7.3-8.0 ppm, while the methyl protons of the sulfonyl group are observed around 3.0 ppm. chemicalbook.com Similarly, for 4-(hydroxymethyl)phenylboronic acid, the aromatic protons are found between 7.3 and 7.8 ppm, and the methylene (B1212753) protons of the hydroxymethyl group appear at approximately 4.6 ppm. chemicalbook.com These characteristic chemical shifts, along with coupling patterns, allow chemists to confirm the successful synthesis of the desired product.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an arylboronic acid will exhibit characteristic absorption bands. For example, the O-H stretching of the boronic acid group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration is usually observed around 1350 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations are also readily identifiable. chemicalbook.comchemicalbook.com For this compound, a key feature would be the C-S stretching vibration, which provides evidence for the methylthio group.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern. For this compound, which has a molecular weight of 168.02 g/mol , the mass spectrum would show a molecular ion peak (M+) corresponding to this mass. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. In Suzuki-Miyaura coupling reactions, where this compound might be a reactant, MS is used to identify the mass of the coupled product, confirming the formation of the new carbon-carbon bond. shoko-sc.co.jp

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating mixtures of compounds, which is critical for both monitoring the progress of a reaction and for purifying the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction. shoko-sc.co.jp By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. rsc.org For reactions involving this compound, such as a Suzuki-Miyaura coupling, TLC can show the consumption of the boronic acid and the formation of the desired biaryl product. ubc.ca The spots can be visualized under UV light or by staining with specific reagents. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more powerful separation technique that can be used for both analytical and preparative purposes. sielc.com In the context of this compound research, HPLC is used to determine the purity of the compound and to isolate it from reaction mixtures. scirp.org Different HPLC methods can be employed, often using reversed-phase columns where a nonpolar stationary phase is used with a polar mobile phase. sielc.com By monitoring the elution of compounds with a UV detector, a chromatogram is produced that shows the retention time and peak area of each component, allowing for quantification. scirp.org

Column Chromatography is a preparative technique used to purify larger quantities of compounds. rsc.org After a reaction, the crude product mixture is loaded onto a column packed with a stationary phase (often silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. This method is routinely used to obtain pure this compound or its reaction products. rsc.org

Colorimetric Detection of Boronic Acids using Curcumin (B1669340) Complexation

Arylboronic acids can be detected colorimetrically through their interaction with curcumin. rsc.orgresearchgate.net Curcumin, a natural pigment found in turmeric, forms a colored complex with boronic acids, providing a simple and effective method for their detection. nih.govnih.gov

This complexation reaction results in a distinct color change, typically from yellow to red or orange, which can be observed visually or quantified using a spectrophotometer. nih.govqu.edu.qa The formation of this colored species, known as rosocyanine, allows for the qualitative and semi-quantitative analysis of boronic acids. researchgate.net This method has been adapted for use as a TLC stain, enabling the visualization of boronic acid spots on a TLC plate. rsc.orgresearchgate.net The intensity of the color can be related to the concentration of the boronic acid. researchgate.net This technique is particularly useful for the rapid screening of reaction mixtures to confirm the presence of unreacted boronic acid or to identify fractions containing the boronic acid during purification. The interaction is based on the formation of a stable complex between the diol system of curcumin and the boronic acid. mdpi.comrsc.org

Advanced X-ray Diffraction Analysis of Boron-Containing Compounds and Complexes

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional structure of crystalline solids. For boron-containing compounds like this compound and its derivatives, single-crystal X-ray diffraction can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

Q & A

Basic: How is 4-(Methylthio)phenylboronic acid synthesized for cross-coupling reactions?

Methodological Answer:

this compound is typically synthesized via Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. For example, in the synthesis of imidazole derivatives, 4-bromoimidazole reacts with this compound using a Pd catalyst (e.g., Pd(PPh₃)₄) under inert conditions (N₂/Ar) in a solvent mixture (e.g., THF/H₂O). The reaction yields vary (31–57%) depending on substituent positioning and purification methods (e.g., column chromatography) . Optimization of reaction parameters, such as catalyst loading and temperature, is critical for improving yields.

Basic: What analytical techniques confirm the structure and purity of this compound derivatives?

Methodological Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 2.42 ppm for methylthio protons, δ 135.6–121.1 ppm for aromatic carbons) .

- Infrared Spectroscopy (IR): Peaks at ~1586 cm⁻¹ (B-O stretching) and ~1463 cm⁻¹ (C-S vibrations) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC): Retention times (e.g., tR = 9.26 min under 20:80 2-propanol/n-hexane) assess purity .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 190) validate molecular weight .

Basic: How is this compound utilized in molecular sensing?

Methodological Answer:

The compound’s boronic acid moiety binds diols, enabling applications in spectrophotometric sensing. For instance, it induces absorbance changes (λ = 590 nm) when complexed with anthraquinone-based dyes in buffered methanol/water (2:8 v/v). Researchers optimize pH (e.g., 7.4) and stoichiometry (boronic acid:dye = 50:1) to enhance selectivity for sugars or glycoproteins . In electrochemical sensing, analogous phenylboronic acids are immobilized on gold electrodes via self-assembled monolayers (SAMs) for potentiometric detection of sialic acid on cell surfaces .

Advanced: What factors influence the electronic conductance of this compound in molecular junctions?

Methodological Answer:

Single-molecule conductance studies reveal voltage-dependent behavior. At 100 mV, 2D conductance histograms show a primary peak at ~10⁻³ G₀ (where G₀ = quantum conductance), while at 200 mV, additional peaks emerge due to conformational changes or oxidation (e.g., oxidative coupling of thiol groups). Conductance is modulated by:

- Applied Voltage: Higher voltages promote electron tunneling and molecular reorientation .

- Electrode Material: Gold vs. platinum electrodes affect contact resistance.

- Environmental Conditions: Solvent polarity (e.g., THF vs. aqueous) and pH alter boronic acid’s electronic state .

Advanced: How is this compound functionalized onto nanoparticles for antiviral applications?

Methodological Answer:

Functionalization involves multi-step conjugation:

Surface Modification: Nanoparticles (e.g., SiO₂, Fe₃O₄) are coated with azide-terminated linkers.

Click Chemistry: Copper(I)-catalyzed Huisgen cycloaddition attaches this compound via alkyne-azide coupling.

Bioactivity Testing: Functionalized nanoparticles inhibit viral entry (e.g., Hepatitis C virus) by binding glycoprotein receptors on host cells. Cytotoxicity is assessed via MTT assays, showing reduced toxicity compared to non-boronic acid NPs .

Advanced: How do reaction conditions affect yields in Pd-catalyzed transformations of this compound?

Methodological Answer:

Yields in Pd-catalyzed reactions (e.g., antipyrine synthesis) depend on:

- Catalyst System: Pd(OAc)₂ with ligands (e.g., SPhos) enhances efficiency vs. Pd(PPh₃)₄ .

- Substituent Effects: Electron-donating groups (e.g., methylthio) improve oxidative addition rates.

- Solvent Optimization: Polar aprotic solvents (DMF, THF) favor coupling over protodeboronation.

- Temperature: Elevated temperatures (80–100°C) accelerate cross-coupling but may degrade sensitive boronic acids .

Advanced: How can contradictory data in spectroscopic characterization be resolved?

Methodological Answer:

Discrepancies in NMR/IR data (e.g., peak splitting or unexpected shifts) arise from:

- Tautomerism: Boronic acid ↔ boroxine equilibria in solution.

- Impurity Profiles: Anhydride contaminants (common in boronic acids) require rigorous purification (e.g., recrystallization from MeOH/water) .

- pH Effects: Boronic acid’s Lewis acidity changes with pH, altering IR stretching frequencies. Use deuterated solvents and buffer systems to stabilize ionization states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten